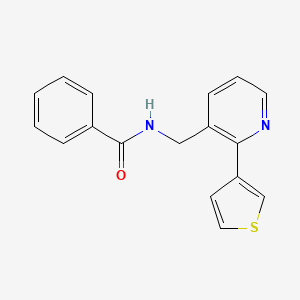

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c20-17(13-5-2-1-3-6-13)19-11-14-7-4-9-18-16(14)15-8-10-21-12-15/h1-10,12H,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGDXJCFOXMMGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves the following steps:

Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions starting from commercially available precursors.

Introduction of the Thiophene Group: The thiophene moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Attachment of the Benzamide Group: The final step involves the formation of the benzamide linkage, typically through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide features a complex structure that includes a thiophene ring, a pyridine moiety, and a benzamide core. The synthesis of this compound typically involves multiple steps to ensure high purity and yield. Common methods include:

- Formation of the Thiophene-Pyridine Linkage : This step often utilizes coupling reactions that may involve palladium or nickel catalysts.

- Benzamide Formation : The final step generally involves the reaction of the thiophene-pyridine derivative with benzoyl chloride or an equivalent reagent under controlled conditions.

Research indicates that this compound exhibits several biological activities, making it a candidate for further investigation in various therapeutic areas:

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer activity. For instance, related compounds have shown significant effects on cancer cell lines by modulating pathways such as mTORC1, which is crucial for cell growth and proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | EC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 10 | mTORC1 inhibition, autophagy modulation |

| Compound B | <5 | Induces apoptosis via ROS generation |

| Compound C | 15 | Inhibits cell proliferation through arrest |

Inhibition of Soluble Epoxide Hydrolase

This compound has shown potential as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is involved in regulating blood pressure and inflammation, making it a target for cardiovascular disease therapies. Inhibition of sEH has been linked to reduced pain and inflammation, suggesting therapeutic applications in managing chronic pain conditions.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. Its unique structure may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymes within pathogens.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anticancer Research : Investigations into its effects on lung cancer cell lines have shown promising results, indicating its ability to induce cell death through apoptosis mechanisms.

- Cardiovascular Studies : Research focusing on sEH inhibition has demonstrated its potential role in lowering blood pressure and reducing inflammation in animal models.

- Antimicrobial Testing : Laboratory studies have confirmed its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Features

Heterocyclic Systems :

- The target compound’s pyridine-thiophene system contrasts with the dihydrothiazol ring in and the thiourea-pyridine system in . Thiophene’s electron-rich nature may enhance π-π stacking interactions compared to phenyl or methyl-substituted analogs .

- The N,O-bidentate group in facilitates metal coordination for catalytic applications, a feature absent in the target compound.

Substituent Effects :

Spectroscopic and Crystallographic Data

X-ray Diffraction :

- The dihedral angle between the pyridine and benzene rings in is 4.03°, indicating near-planarity, which contrasts with the 31.88° angle in its iodophenyl analog . The target compound’s thiophene-pyridine system may adopt a similar planar conformation to optimize aromatic interactions.

- The N,O-bidentate compound exhibits a well-defined crystal structure (CCDC 1965367), with bond lengths and angles typical for benzamides.

NMR and IR :

- Methyl and hydroxy groups in produce distinct ¹H NMR signals (δ ~1.3 ppm for CH₃, δ ~5.2 ppm for -OH). The target compound’s thiophene protons are expected near δ 7.0–7.5 ppm .

Biological Activity

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a thiophene ring attached to a pyridine moiety, which is further linked to a benzamide structure. This unique combination of heterocycles is known to enhance biological activity through various mechanisms.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar heterocyclic compounds, suggesting that this compound may exhibit comparable effects. For instance, compounds with similar structural motifs have shown efficacy against viruses such as HCV and influenza:

| Compound | Virus Target | EC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HCV | 0.26 | |

| Compound B | Influenza | 0.35 | |

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Staphylococcus aureus | 3.125 |

These findings indicate that the incorporation of thiophene and pyridine can enhance the antiviral properties of benzamide derivatives.

Anticancer Activity

In addition to its antiviral properties, this compound has shown promise in anticancer research. Related compounds have been evaluated for their cytotoxic effects against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound C | Colon Cancer (HCT116) | 5.0 | |

| Compound D | Breast Cancer (MCF7) | 10.0 |

The structural characteristics of these compounds contribute to their ability to inhibit cancer cell proliferation, potentially through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Viral Replication : Compounds with similar structures have been reported to inhibit viral polymerases and proteases, crucial for viral replication.

- Induction of Apoptosis : Some derivatives have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Certain benzamide derivatives can interfere with cell cycle progression, thereby inhibiting cancer cell growth.

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of thiophene-pyridine derivatives, researchers found that modifications in the chemical structure significantly influenced antiviral activity against HCV. The study reported that specific substitutions on the benzamide moiety enhanced binding affinity to viral targets, resulting in lower EC50 values.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of similar compounds showed that introducing electron-withdrawing groups on the aromatic rings improved cytotoxicity against breast cancer cells. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compounds and their biological targets.

Q & A

Q. What are the standard synthetic routes for N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves coupling a pyridine-thiophene precursor with a benzoyl chloride derivative. A common method includes:

- Step 1 : Reacting 2-(thiophen-3-yl)pyridine-3-carbaldehyde with benzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature to form an intermediate imine .

- Step 2 : Reducing the imine to the final benzamide using a reducing agent like sodium borohydride under controlled conditions (e.g., methanol solvent, inert atmosphere) .

Optimization focuses on solvent choice, stoichiometry, and reaction time to maximize yield (e.g., ~83% yield achieved via carbodiimide-mediated coupling in DMSO) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regioselectivity of the thiophene-pyridine linkage and benzamide substitution patterns .

- HPLC : Validates purity (>95%) and identifies byproducts from incomplete coupling reactions .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally analogous benzamide derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

Contradictions often arise from assay variability or impurities. Methodological strategies include:

- Dose-Response Validation : Use standardized assays (e.g., enzyme inhibition with IC calculations) and replicate experiments across multiple labs .

- Metabolic Stability Testing : Evaluate the trifluoromethyl group’s impact on pharmacokinetics, as seen in related compounds with enhanced lipophilicity .

- Impurity Profiling : Employ LC-MS to identify trace byproducts (e.g., unreacted aldehyde) that may interfere with biological activity .

Q. What computational approaches are effective in predicting the compound’s binding modes and selectivity?

- Molecular Docking : Use PDB structures (e.g., 3HKC for kinase targets) to model interactions between the pyridine-thiophene scaffold and active sites .

- QSAR Modeling : Correlate substituent effects (e.g., thiophene vs. furan analogs) with activity data to guide structural modifications .

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends in nucleophilic substitution reactions .

Q. How can flow chemistry improve the scalability and reproducibility of its synthesis?

- Continuous-Flow Systems : Enable precise control of temperature and residence time, reducing side reactions (e.g., over-reduction of intermediates) .

- DoE (Design of Experiments) : Statistically optimize parameters (e.g., reagent ratios, flow rates) to achieve >90% yield with minimal purification .

- In-Line Analytics : Integrate FTIR or UV-vis monitoring for real-time quality control .

Q. What strategies mitigate challenges in structure-activity relationship (SAR) studies for this scaffold?

- Fragment-Based Design : Systematically replace thiophene with isosteres (e.g., pyrazole, oxazole) and evaluate activity changes .

- Crystallographic Validation : Resolve co-crystal structures with target proteins to identify critical hydrogen-bonding interactions .

- Metabolite Identification : Use LC-MS/MS to track metabolic degradation pathways (e.g., oxidation at the pyridine nitrogen) .

Data Analysis and Reproducibility

Q. How should researchers statistically analyze variability in biological assay results?

- ANOVA with Post Hoc Tests : Compare mean activity values across experimental groups (e.g., Fisher’s PLSD for dose-dependent responses) .

- Error Quantification : Report SEM (standard error of the mean) for triplicate measurements to highlight assay precision .

- Machine Learning : Apply clustering algorithms to distinguish true activity signals from noise in high-throughput screening data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.